3-(氮杂环丁-1-基)丙酸甲酯

描述

Methyl 3-(azetidin-1-yl)propanoate is a compound that falls within the broader class of azetidinones, which are four-membered lactam rings with potential applications in medicinal chemistry and organic synthesis. The azetidinone moiety is known for its presence in various biologically active compounds and its utility as a building block in organic synthesis.

Synthesis Analysis

The synthesis of azetidinone derivatives often involves the construction of the four-membered lactam ring, which can be achieved through various synthetic routes. For instance, the synthesis of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrates a three-step, one-pot construction of the chiral azetidine ring starting from l-(+)-methionine, showcasing the versatility of azetidinones in asymmetric synthesis . Similarly, the preparation of 3-methylene-4-(trifluoromethyl)azetidin-2-ones from corresponding 3-oxo-4-trifluoromethyl-β-lactams highlights the use of azetidinones as novel building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives can be elucidated using various spectroscopic techniques, such as NMR and X-ray diffraction. For example, the structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was investigated by X-ray diffraction, revealing its crystallization in a monoclinic system and providing detailed geometric parameters . This structural information is crucial for understanding the reactivity and potential interactions of azetidinone derivatives in biological systems or as intermediates in chemical reactions.

Chemical Reactions Analysis

Azetidinones participate in a variety of chemical reactions, which can be utilized to further modify their structure and enhance their biological or chemical utility. The evaluation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol in catalytic asymmetric addition of organozinc reagents to aldehydes is an example of the reactivity of azetidinone derivatives, achieving high enantioselectivity in the formation of chiral alcohols . Additionally, the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine via a Stille coupling reaction demonstrates the incorporation of azetidinone derivatives into more complex molecules, potentially for applications in imaging or as ligands for biological receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure and substituents. These properties are important for their solubility, stability, and reactivity. For instance, the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate and its detailed spectroscopic characterization provide insights into the compound's electronic environment and potential reactivity . The antibacterial evaluation of some azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one also reflects the influence of the azetidinone moiety on biological activity, with some compounds displaying promising antibacterial activities .

科学研究应用

自固化聚氨酯体系

3-(氮杂环丁-1-基)丙酸甲酯衍生物,特别是 3-氮杂环丁基丙醇,已被合成并用于开发自固化水性聚氨酯分散体。这些分散体表现出氮杂环丁端基的独特开环反应,在干燥后形成聚合网络结构,从而增强了它们的性能 (王等人,2006 年)。

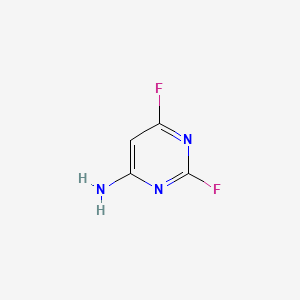

尿嘧啶衍生物的合成和表征

3-(5-氟-2,4-二氧代-3,4-二氢嘧啶-1(2H)-基)丙酸甲酯及其氯衍生物是从 3-(氮杂环丁-1-基)丙酸甲酯合成的两种尿嘧啶衍生物。这些化合物已被广泛表征,并且已经研究了它们与 DNA 的相互作用,表明存在静电结合。X 射线衍射分析揭示了这些化合物中的反平行 β-折叠排列 (姚等人,2013 年)。

抗利什曼原虫剂

源自 3-(氮杂环丁-1-基)丙酸甲酯的化合物,特别是 3,3-二芳基-4-(1-甲基-1H-吲哚-3-基)氮杂环丁-2-酮,已被合成并评估了它们的抗利什曼原虫活性。这些化合物显示出有希望的结果,其中一些与临床上使用的抗利什曼原虫药物表现出相当的活性 (辛格等人,2012 年)。

抗生素的金属有机类似物

3-(氮杂环丁-1-基)丙酸甲酯衍生物已用于合成含有羧酸衍生物的平面手性 (η6-芳烃)Cr(CO)3。这些化合物被合成作为抗生素普拉替西霉的金属有机类似物,尽管它们没有表现出显着的抗菌活性 (帕特拉等人,2012 年)。

抗惊厥药和镇痛药的混合物

3-(氮杂环丁-1-基)丙酸甲酯衍生物已被合成为哌嗪酰胺的重点库的一部分,作为潜在的混合抗惊厥药。这些化合物结合了众所周知的抗癫痫药物的片段,在临床前癫痫模型中表现出广谱活性,并具有镇痛特性 (卡明斯基等人,2016 年)。

催化不对称加成

源自 3-(氮杂环丁-1-基)丙酸甲酯的对映纯 N-(二茂铁甲基)氮杂环丁-2-基(二苯基)甲醇用于醛的催化不对称加成。该化合物在醛的乙基化、甲基化、芳基化和炔基化等反应中表现出高对映选择性 (王等人,2008 年)。

属性

IUPAC Name |

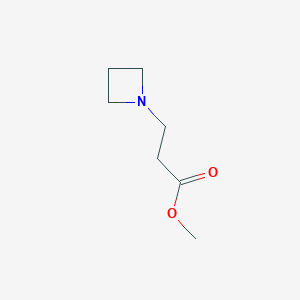

methyl 3-(azetidin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)3-6-8-4-2-5-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDELIYPIRSMXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310257 | |

| Record name | methyl 3-azetidin-1-ylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(azetidin-1-yl)propanoate | |

CAS RN |

502144-09-4 | |

| Record name | methyl 3-azetidin-1-ylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。